molecular formula C7H12S2 B14551871 6-Ethyl-2-methyl-2,3-dihydro-1,4-dithiine CAS No. 61947-22-6

6-Ethyl-2-methyl-2,3-dihydro-1,4-dithiine

Cat. No.: B14551871
CAS No.: 61947-22-6
M. Wt: 160.3 g/mol
InChI Key: QPDHCNJVXROSPB-UHFFFAOYSA-N
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Description

6-Ethyl-2-methyl-2,3-dihydro-1,4-dithiine is a heterocyclic organic compound containing sulfur atoms This compound is part of the dithiine family, which is characterized by a six-membered ring containing two sulfur atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Ethyl-2-methyl-2,3-dihydro-1,4-dithiine typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 2-mercaptoethanol with 2-bromoethyl ethyl sulfide in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired dithiine ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-quality product.

Chemical Reactions Analysis

Types of Reactions

6-Ethyl-2-methyl-2,3-dihydro-1,4-dithiine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the dithiine ring to a more saturated form.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the carbon atoms adjacent to the sulfur atoms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like alkyl halides and nucleophiles such as amines and thiols are employed under appropriate conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Saturated dithiine derivatives.

    Substitution: Various substituted dithiine compounds depending on the reagents used.

Scientific Research Applications

6-Ethyl-2-methyl-2,3-dihydro-1,4-dithiine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-Ethyl-2-methyl-2,3-dihydro-1,4-dithiine involves its interaction with molecular targets such as enzymes and receptors. The sulfur atoms in the dithiine ring can form coordination complexes with metal ions, influencing various biochemical pathways. Additionally, the compound’s ability to undergo redox reactions can modulate cellular oxidative stress and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    2,3-Dihydrothieno[3,4-b][1,4]dioxine: A related compound with oxygen atoms in the ring instead of sulfur.

    3,4-Ethylenedithiothiophene: Another dithiine derivative with different substituents.

    1,4-Dithiin, 2,3-dihydro-5,6-dimethyl-, 1,1,4,4-tetraoxide: A similar compound with additional methyl groups and oxidation.

Uniqueness

6-Ethyl-2-methyl-2,3-dihydro-1,4-dithiine is unique due to its specific substitution pattern and the presence of both ethyl and methyl groups. This structural arrangement imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.

Properties

CAS No.

61947-22-6

Molecular Formula

C7H12S2

Molecular Weight

160.3 g/mol

IUPAC Name

6-ethyl-2-methyl-2,3-dihydro-1,4-dithiine

InChI

InChI=1S/C7H12S2/c1-3-7-5-8-4-6(2)9-7/h5-6H,3-4H2,1-2H3

InChI Key

QPDHCNJVXROSPB-UHFFFAOYSA-N

Canonical SMILES

CCC1=CSCC(S1)C

Origin of Product

United States

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